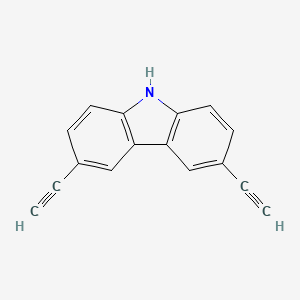
3,6-Diethynylcarbazole
Descripción general
Descripción
3,6-Diethynylcarbazole is a useful research compound. Its molecular formula is C16H9N and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
It is known to be used as an organic intermediate
Mode of Action
It is synthesized by oxidative coupling of appropriate precursors . More detailed studies are needed to elucidate the exact mode of action of 3,6-Diethynylcarbazole.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been reported that the compound exhibits enhanced antioxidant properties and heat resistance when incorporated into silicon-containing arylacetylene resins . This suggests that the compound’s action, efficacy, and stability can be influenced by the chemical environment.
Propiedades
IUPAC Name |
3,6-diethynyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16(14)17-15/h1-2,5-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLNYORJQOYKHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)NC3=C2C=C(C=C3)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909342-65-0 | |
| Record name | 3,6-Diethynylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does incorporating 3,6-Diethynylcarbazole into a polymer affect its fluorescence properties, particularly in the presence of DNA?
A1: Research has shown that incorporating this compound into copolymers, particularly alongside fluorene units, can create materials with sensitive fluorescent quenching properties in the presence of DNA []. For example, cationic copolymers containing this compound and fluorene units demonstrated significant fluorescence quenching upon the addition of minute quantities of calf thymus DNA (CT DNA) []. This sensitivity suggests these polymers could be promising materials for developing DNA biosensors.
Q2: What are the advantages of using this compound in the synthesis of conjugated polymers?
A2: this compound is a valuable building block for conjugated polymers due to its structural features. The presence of two ethynyl groups allows it to readily participate in Sonogashira coupling reactions, enabling the creation of polymers with extended π-conjugation []. This extended conjugation can lead to interesting optical and electronic properties, making these polymers suitable for applications in organic electronics and photonics.
Q3: Can you elaborate on the role of exogenous cupric ions in reactions involving this compound on surfaces?
A3: Studies using Scanning Tunneling Microscopy (STM) have revealed that exogenous cupric ions can act as efficient catalysts for the chemoselective on-surface homocoupling of terminal alkynes, including this compound []. In the presence of cupric ions on a highly oriented pyrolytic graphite (HOPG) surface, this compound undergoes homocoupling to form diyne-linked nanostructures exclusively []. This catalytic activity of cupric ions opens up possibilities for fabricating well-defined diyne-linked nanomaterials on surfaces.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1458389.png)
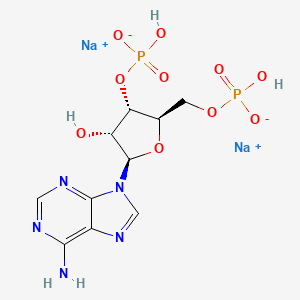
![1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride](/img/structure/B1458394.png)
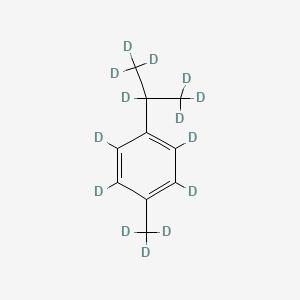
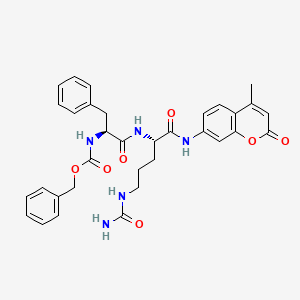

![1-[(3-Methylisoxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1458400.png)

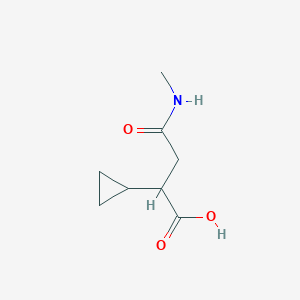

![{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1458404.png)
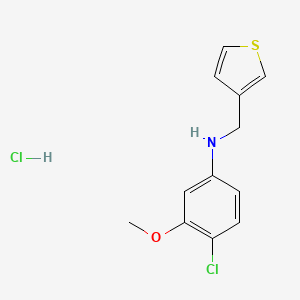
![3-chloro-1-(oxan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1458408.png)

